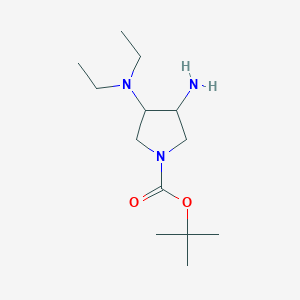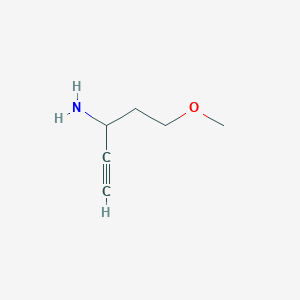![molecular formula C14H21ClO B13176281 {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene](/img/structure/B13176281.png)
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and an ethylbutoxy group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene typically involves the reaction of benzyl chloride with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5CH2Cl+CH3CH2CH2CH2OH→C6H5CH2OCH2CH2CH2CH3+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of benzylamine or benzylthiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The ethylbutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar structure but lacks the ethylbutoxy group.
Ethylbenzene: Similar structure but lacks the chloromethyl group.
Butylbenzene: Similar structure but lacks both the chloromethyl and ethylbutoxy groups.
Uniqueness
{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and ethylbutoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21ClO |
|---|---|
Peso molecular |
240.77 g/mol |
Nombre IUPAC |
[2-(chloromethyl)-2-ethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
OCTHAZCMGAVHLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
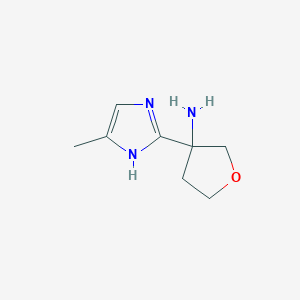
![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
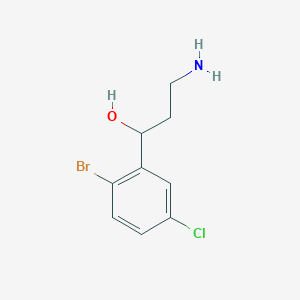
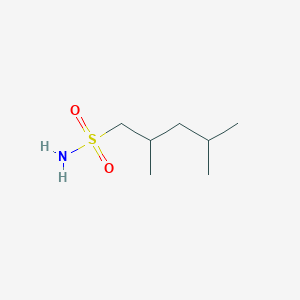
![N-[3-(Aminomethyl)phenyl]-2-methylbutanamide](/img/structure/B13176250.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)
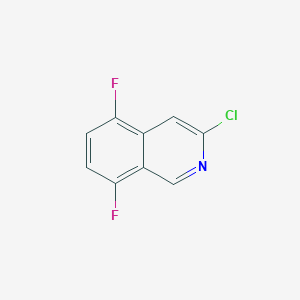

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13176263.png)
